molecular formula C22H24F3NO5S B2805923 (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-57-0

(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2805923
CAS No.: 866019-57-0
M. Wt: 471.49
InChI Key: KGYBBMBSFNZUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone" features a piperidine core substituted with a hydroxyl group and a sulfonylmethyl moiety linked to a 4-methoxybenzyl group. The methanone group is attached to a 3-(trifluoromethyl)phenyl ring, a motif commonly associated with enhanced lipophilicity and receptor-binding affinity in medicinal chemistry .

Properties

IUPAC Name

[4-hydroxy-4-[(4-methoxyphenyl)methylsulfonylmethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO5S/c1-31-19-7-5-16(6-8-19)14-32(29,30)15-21(28)9-11-26(12-10-21)20(27)17-3-2-4-18(13-17)22(23,24)25/h2-8,13,28H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYBBMBSFNZUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone , also known as CAS 866019-57-0 , is a synthetic molecule with potential biological activities. Its complex structure includes piperidine and trifluoromethyl phenyl groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H24F3NO5S
  • Molecular Weight : 471.49 g/mol
  • Boiling Point : Predicted at approximately 587.1 °C
  • Density : 1.210 g/cm³
  • pKa : 13.13 (predicted)

These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various experimental applications.

The biological activity of (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonyl group may enhance its binding affinity to target proteins, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related piperidine derivatives against Mycobacterium tuberculosis. For instance, compounds within the same chemical class have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against this pathogen. The structural features that enhance activity include modifications at the piperidine nitrogen and substitutions on the aromatic rings .

Cytotoxicity and Selectivity

In vitro assays have assessed the cytotoxicity of related compounds, revealing varying selectivity indexes (SI) when tested against human liver cells (HepG2) and M. tuberculosis. Compounds exhibiting low cytotoxicity (IC20 > 40 µM) alongside high selectivity for bacterial targets are prioritized for further development .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on piperidine derivatives, including those similar to our compound. The investigation focused on optimizing physicochemical properties while maintaining antibacterial potency. Modifications at the 4-position of the piperidinyl moiety significantly influenced both activity and selectivity:

CompoundSubstitutionMIC (µM)Comments
4PP-1Hydrogen6.3Initial hit
4PP-2p-tert-butyl2.0Improved activity
4PP-3Cyclohexyl6.8Similar to initial hit
4PP-7Urea-linkedLoss of activityStructural modification detrimental

This study underscores the importance of specific substitutions in enhancing biological activity while minimizing adverse effects .

Study 2: Inhibition of Lipoxygenases

Another investigation explored related sulfonamide-based compounds targeting lipoxygenases, which are implicated in inflammatory processes and cancer. Top candidates displayed nanomolar potency against specific lipoxygenase isoforms while maintaining excellent selectivity over other enzymes involved in lipid metabolism . These findings suggest that modifications akin to those present in our compound could yield beneficial anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Methanones

  • (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (18) Structure: Replaces the piperidine ring with a piperazine ring and substitutes the sulfonylmethyl group with a 4-hydroxyphenyl moiety. Activity: The hydroxyl group on the phenyl ring may enhance hydrogen-bonding interactions, while the trifluoromethyl group retains hydrophobic interactions. This compound was synthesized but lacks explicit biological data in the evidence . Key Difference: Piperazine derivatives often exhibit increased solubility compared to piperidines due to the additional nitrogen atom, which can improve pharmacokinetic properties .
  • [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl][3-(trifluoromethyl)phenyl]methanone Structure: Features a piperazine ring with a 4-fluorophenylsulfonyl group and a 3-(trifluoromethyl)phenyl methanone. Synthesis: Prepared via coupling reactions using HOBt/TBTU, a common method for amide bond formation .

Thiophene and Benzene Derivatives

  • (2-Amino-4,5-dimethyl-3-thienyl)[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Structure: Contains a thiophene ring with amino and methyl substituents instead of a piperidine scaffold. Activity: Demonstrates dual allosteric enhancement and competitive antagonism at adenosine A1 receptors. The 3-(trifluoromethyl)phenyl group is critical for optimal activity, with a >1000-fold variation in activity ratios among analogs .

Spiro-Fused Pyridine Derivatives

  • (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (16G) Structure: A pyridine-based scaffold with ethynyl and methoxyphenyl substituents. Divergence: The rigid pyridine core contrasts with the flexible piperidine ring, which may influence conformational stability in binding pockets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Evidence
Target Compound Piperidine 4-Hydroxy, sulfonylmethyl, 3-(trifluoromethyl)phenyl N/A (inferred GPCR modulation) Likely sulfonation and coupling
Compound 18 Piperazine 4-Hydroxyphenyl, 3-(trifluoromethyl)phenyl Not reported Amide coupling [4]
PD 81,723 Thiophene 2-Amino, 4,5-dimethyl, 3-(trifluoromethyl)phenyl Adenosine A1 receptor modulation Multi-step substitution [3]
MK37 Piperazine Thiophene-2-carbonyl, 4-(trifluoromethyl)phenyl Not reported HOBt/TBTU-mediated coupling [5]
16G Pyridine Ethynyl, methoxyphenyl, 3-(trifluoromethyl)phenyl Not reported Sonogashira coupling [2]

Research Implications and Gaps

  • Activity Prediction: The 3-(trifluoromethyl)phenyl group is a known pharmacophore in adenosine receptor modulators , but the target compound’s piperidine-sulfonylmethyl scaffold may redirect activity toward σ1 receptors or kinases .
  • Data Gaps: No direct biological data for the target compound are available in the evidence. Comparative studies with analogs like Compound 18 and PD 81,723 are needed to assess potency, selectivity, and toxicity.

Q & A

Basic: What are the standard protocols for synthesizing (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Formation of the piperidine core via nucleophilic substitution or amidation, as seen in structurally analogous compounds .
  • Sulfonylation : Introducing the (4-methoxybenzyl)sulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) and recrystallization to achieve >95% purity .
  • Characterization : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons) and HPLC (retention time ~13–15 min, 254 nm) .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

  • Artificial Force Induced Reaction (AFIR) : Predicts energetically favorable pathways for sulfonylation and piperidine ring formation by simulating transition states and intermediates .
  • Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on reaction kinetics, guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) .
  • Molecular Dynamics (MD) : Simulates steric hindrance from the 4-methoxybenzyl group to optimize catalyst placement (e.g., Pd-based catalysts for coupling steps) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key groups:
    • Piperidine protons (δ 1.5–3.5 ppm), sulfonyl methyl (δ 3.0–3.3 ppm), trifluoromethyl (¹³C δ ~120 ppm, q, J = 280 Hz) .
    • Aromatic protons from 3-(trifluoromethyl)phenyl (δ 7.2–7.8 ppm) .
  • HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–600) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies : Compare EC₅₀ values across assays (e.g., cytotoxicity vs. receptor binding) to identify off-target effects .
  • Structural Analogs : Benchmark against compounds like (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazinyl]methanone to isolate the impact of the sulfonylmethyl group .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to disentangle variables like solvent polarity or cell-line specificity .

Advanced: What strategies validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the piperidine ring .
  • Mass Spectrometry : Identify degradation products (e.g., demethylation of the methoxy group) .

Basic: How to design SAR studies for the trifluoromethyl and sulfonylmethyl groups?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with halogens (Cl, Br) or methyl groups replacing trifluoromethyl to evaluate hydrophobicity/electronic effects .
  • Sulfonyl Variants : Replace 4-methoxybenzyl with 4-chlorobenzyl or alkyl sulfonates to probe steric vs. electronic contributions .
  • In Silico Docking : Map interactions of substituents with target proteins (e.g., kinases) using AutoDock Vina .

Advanced: How to address discrepancies in NMR or crystallographic data?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the piperidine region by correlating proton-proton couplings .
  • X-ray Crystallography : Compare experimental crystal structures (e.g., CCDC entries) with DFT-optimized geometries to identify conformational flexibility .
  • Dynamic NMR : Perform variable-temperature studies to detect hindered rotation around the sulfonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.